

Application Note: Scale-Up Synthesis of N-Substituted Morpholine Ethanols

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Compound of Interest

Compound Name: 2-(2-Methylmorpholin-4-yl)ethan-1-ol

CAS No.: 14890-74-5

Cat. No.: B2996389

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Executive Summary

N-(2-hydroxyethyl)morpholines are critical intermediates in the synthesis of pharmaceuticals (e.g., plaque-targeting agents, antidepressants), corrosion inhibitors, and polyurethane catalysts. While industrial "mega-scale" production utilizes Ethylene Oxide (EO), this route poses severe safety risks (explosion, carcinogenicity) for fine chemical and pilot-scale facilities.

This guide details the 2-Chloroethanol (2-CE) Alkylation Protocol, a robust, scalable alternative that eliminates the need for high-pressure gas handling while maintaining high yields (>85%). We also introduce a Green Chemistry Variant using Ethylene Carbonate for facilities prioritizing non-halogenated reagents.

Key Technical Challenges Solved

- **Exotherm Control:** Managing the enthalpy of alkylation ($-\Delta H \approx 80\text{--}100$ kJ/mol) to prevent thermal runaway.
- **Impurity Management:** Suppressing the formation of quaternary ammonium salts (over-alkylation) and O-alkylation byproducts.
- **Purification:** Efficient separation of the high-boiling product (bp 225°C) from salts and tars.

Strategic Route Analysis

The choice of synthetic route depends on facility capabilities and scale.

Feature	Route A: Ethylene Oxide (EO)	Route B: 2-Chloroethanol (2-CE)	Route C: Ethylene Carbonate (EC)
Scale Suitability	>100 MT/year (Commodity)	1 kg – 100 MT (Fine Chem)	Lab to Pilot (Green Focus)
Atom Economy	100% (Perfect)	~65% (Stoichiometric Salt Waste)	~70% (CO ₂ byproduct)
Safety Profile	Critical Risk (Explosive Gas)	Moderate (Toxic Liquid, Corrosive)	High (Non-toxic solid/liquid)
Equipment	High-Pressure Autoclave	Standard Glass-Lined Reactor	Standard Reactor
Key Impurity	Poly(ethylene glycol) chains	Quaternary Ammonium Salts	Carbamates

Recommendation: For most drug development and fine chemical CMOs, Route B (2-CE) offers the best balance of safety, cost, and operational simplicity.

Detailed Protocol: The 2-Chloroethanol Alkylation

Target Molecule: N-(2-hydroxyethyl)morpholine (HEM) Reaction Type: Nucleophilic Substitution

(

) Scale: 10 kg Batch Basis

Reaction Mechanism & Kinetics

The reaction involves the nucleophilic attack of the secondary amine (morpholine) on the primary carbon of 2-chloroethanol.

- Main Reaction:

- Side Reaction 1 (Quaternization):
- Side Reaction 2 (E2 Elimination):

Equipment Requirements[1][2][3][4]

- Reactor: 20 L Jacketed Glass or Hastelloy Reactor.
- Agitation: High-torque overhead stirrer (Anchor or Pitch-blade turbine) to handle salt slurry.
- Temperature Control: Cryostat capable of -10°C to $+120^{\circ}\text{C}$.
- Dosing: Peristaltic pump for controlled addition of 2-CE.

Step-by-Step Procedure

Phase 1: Charge and Inertion

- System Prep: Flush reactor with

to remove oxygen (prevents color degradation/oxidation of amine).
- Charge Morpholine: Load 8.71 kg (100 mol) of Morpholine (>99% purity).
- Charge Water: Add 4.0 L of deionized water. Note: Water acts as a solvent for the NaCl formed, keeping the slurry mixable.
- Heating: Heat the mixture to 50°C .

Phase 2: Controlled Addition (The Critical Step)

- Reagent Prep: Load 8.85 kg (110 mol, 1.1 eq) of 2-Chloroethanol into the dosing vessel.
- Base Addition Strategy:
 - Simultaneous Addition: To minimize quaternary salt formation, maintain the pH >10. It is best to co-feed 30% NaOH solution (14.6 kg, 110 mol) and 2-Chloroethanol simultaneously.
 - Rate: Adjust feed rate to maintain internal temperature between 55°C – 65°C .

- Exotherm Warning: The reaction is highly exothermic.[1] If $T > 70^{\circ}\text{C}$, stop dosing and increase jacket cooling.
- Post-Addition Stir: Once addition is complete, raise temperature to 80°C and stir for 4 hours to ensure complete conversion of the alkyl chloride.

Phase 3: Work-up and Isolation

- Cooling: Cool reactor to 25°C .
- Phase Separation:
 - If using high water volume, the product may remain in the aqueous phase.
 - Salting Out: Add solid NaCl or 50% NaOH to saturate the aqueous layer. The organic product (HEM) will separate as the top layer.
 - Separation: Drain the lower aqueous brine layer (waste).
- Drying: Transfer the organic layer to a vessel containing anhydrous Sodium Sulfate () or use azeotropic distillation with toluene if the next step requires extreme dryness.

Phase 4: Purification (Vacuum Distillation)

- Setup: Short-path distillation head or wiped-film evaporator.
- Vacuum: < 10 mbar (Essential to keep boiling point low).
- Fractions:
 - F1 (Fore-run): Unreacted Morpholine + Water (bp $< 80^{\circ}\text{C}$ @ 10 mbar). Recycle this.
 - F2 (Product): N-(2-hydroxyethyl)morpholine (bp $115\text{--}120^{\circ}\text{C}$ @ 10 mbar).
 - Residue: Quaternary salts and dimers (dark viscous oil).

Quantitative Data Summary

Parameter	Value	Notes
Molar Ratio	1.0 : 1.1 : 1.1	Morpholine : 2-CE : NaOH
Reaction Temp	60°C (Dosing) / 80°C (Cook)	Higher T promotes discoloration
Yield (Isolated)	85 – 92%	Based on Morpholine
Purity (GC)	> 99.5%	Critical for pharma applications
Appearance	Clear, colorless liquid	Yellowing upon air exposure

Green Alternative: The Ethylene Carbonate Protocol

Context: For facilities wishing to avoid chlorinated reagents and salt waste.

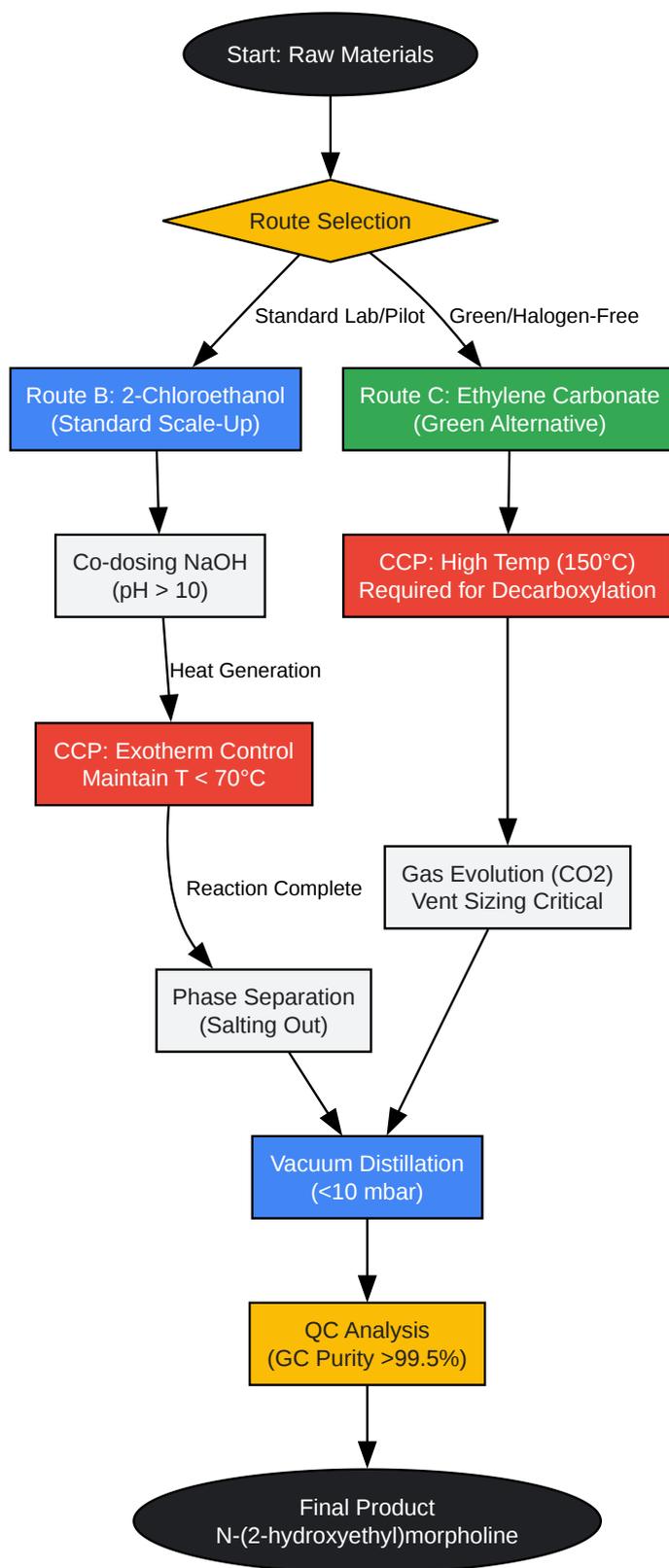
Reaction:

Protocol Modifications:

- Catalyst: Use Tetraethylammonium iodide (TEAI) or Imidazolium ionic liquids (1-2 mol%).
- Temperature: Requires higher temperatures (140°C – 160°C) to drive the decarboxylation. Lower temperatures result in the carbamate intermediate (), which is stable and difficult to convert.
- Safety: Significant evolution. Reactor venting must be sized appropriately to prevent over-pressurization.
- Advantage: No salt filtration required. Product can often be used directly after stripping light ends.

Visualizing the Process Logic

The following diagram illustrates the decision matrix and process flow for the synthesis, highlighting critical control points (CCPs).



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Caption: Process flow diagram comparing the Standard (2-CE) and Green (EC) synthesis routes with Critical Control Points (CCPs) highlighted in red.

References

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Sources

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